4-(1-Aminoethyl)benzene-1,2-diol hydrochloride
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Overview
Description
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol).
Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.
Purification: The product is purified through crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
Scientific Research Applications
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:
Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.
Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.
Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:
Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.
Norepinephrine: Shares structural similarities but has different roles in the nervous system.
Epinephrine: Also structurally related but functions primarily as a hormone.
List of Similar Compounds
- Dopamine
- Norepinephrine
- Epinephrine
- 4-(2-Aminoethyl)benzene-1,2-diol
Properties
Molecular Formula |
C8H12ClNO2 |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H |
InChI Key |
ADHGDXNNKUAUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N.Cl |
Origin of Product |
United States |
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